4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of intermediate structures and the use of catalytic agents. A study by Ivanova et al. (2019) on hybrid compounds based on similar structural motifs highlights the utility of nitrogenous bases (piperidine, triethylamine, or pyridine) in synthesizing pharmacophoric fragments, suggesting a potentially analogous approach for our compound (Ivanova, Kanevskaya, & Fedotova, 2019).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, providing insights into the influence of hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000). Such analyses are crucial for understanding the structural basis of chemical reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are diverse, including alkylation, acylation, and condensation reactions. The study on novel piperidine derivatives by Sugimoto et al. (1990) illustrates the synthesis and evaluation of anti-acetylcholinesterase activity, providing a glimpse into the reactivity and potential applications of piperidine-based compounds (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, are heavily influenced by its molecular structure. The work by Faizi et al. (2016) on the crystal structure of a closely related compound, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," reveals insights into conformational flexibility and packing, which can be extrapolated to understand the physical properties of our compound of interest (Faizi, Ahmad, & Golenya, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, can be inferred from structural analogs. The study by Bhogala and Nangia (2003) on acid···pyridine hydrogen bonding in neutral and ionic complexes offers valuable insights into intermolecular interactions that define the chemical behavior of such compounds (Bhogala & Nangia, 2003).
properties
IUPAC Name |
4-[1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-15-5-10-19(21-12-15)14-22-11-3-4-18(13-22)16-6-8-17(9-7-16)20(23)24/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCZJZZZUUKYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN2CCCC(C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(5-Ethylpyridin-2-YL)methyl]piperidin-3-YL}benzoic acid |
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